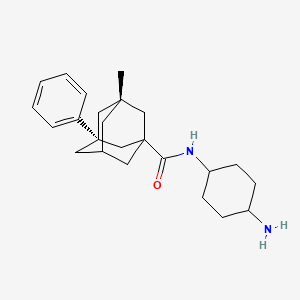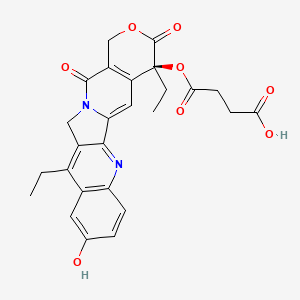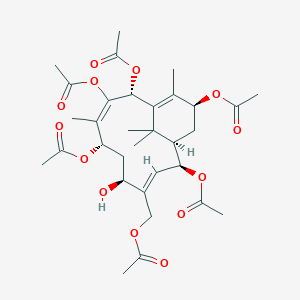
Taxachitriene A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Taxachitriene A is primarily isolated from the needles of Taxus chinensis . The isolation process involves extraction with organic solvents followed by chromatographic purification. Detailed synthetic routes for this compound are not widely documented, indicating that most research relies on natural extraction methods.
Industrial Production Methods: Industrial production of this compound is limited due to its natural occurrence and the complexity of its structure. The primary method involves large-scale extraction from Taxus chinensis, followed by purification processes to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Taxachitriene A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired modification, but typically involve controlled temperatures and specific solvents to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. These derivatives are crucial for further research and application development .
Aplicaciones Científicas De Investigación
Taxachitriene A has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. Researchers explore its potential as a building block for synthesizing new compounds with desirable properties .
Biology: In biological research, this compound is investigated for its potential biological activities. Studies have shown that it may have inhibitory effects on the proliferation of certain cancer cells, making it a candidate for anticancer research .
Medicine: In medicine, this compound’s potential anticancer properties are of particular interest. Researchers are exploring its mechanism of action and efficacy in inhibiting cancer cell growth, which could lead to the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used as a reference compound for developing new taxane derivatives. Its unique structure serves as a model for designing compounds with improved properties for various applications .
Mecanismo De Acción
The mechanism of action of Taxachitriene A involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with cell division processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of microtubule dynamics, similar to other taxane compounds .
Comparación Con Compuestos Similares
- Paclitaxel
- Docetaxel
- Taxachitriene B
- 13-Deacetyltaxachitriene A
- 2-Deacetylthis compound
These compounds share structural similarities but differ in specific functional groups and biological activities
Propiedades
Fórmula molecular |
C32H44O13 |
|---|---|
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
[(1R,2S,3E,5S,7S,8E,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
InChI |
InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16+/t24-,25-,26-,27-,28-,31+/m0/s1 |
Clave InChI |
PWYWKQLSVHAYNO-GXFLAGEESA-N |
SMILES isomérico |
CC1=C2[C@H](/C(=C(\[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)/C)/OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


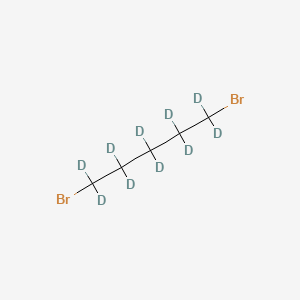
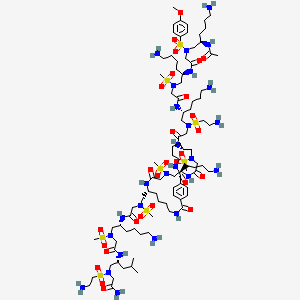
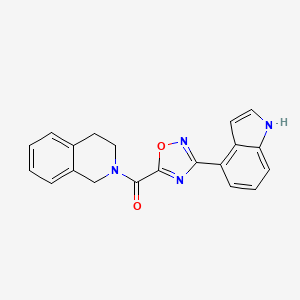


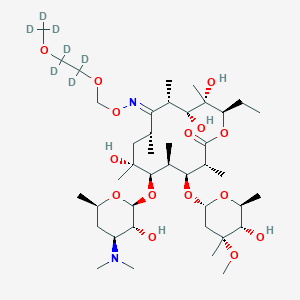
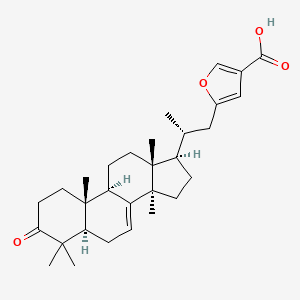
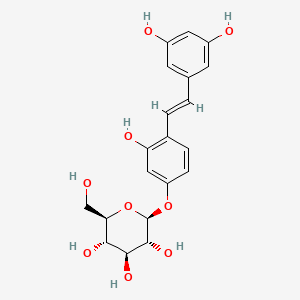

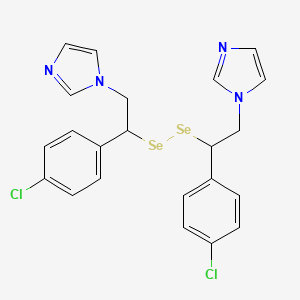
![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
